

# Application Notes and Protocols: Cationic Nickel-Catalyzed Cycloisomerization of Diethyl Diallylmalonate

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## Compound of Interest

Compound Name: *Diallyl malonate*

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## Introduction

The cycloisomerization of 1,6-dienes is a powerful, atom-economical method for constructing five-membered carbocycles, a structural motif prevalent in many biologically active molecules. Cationic nickel catalysts have emerged as highly effective systems for this transformation, offering excellent control over regio- and enantioselectivity. This document provides detailed protocols and data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate to yield the corresponding methyl-substituted exo-methylenecyclopentane derivative, a versatile building block in organic synthesis. The use of specific monodentate phosphoramidites and azaphospholene ligands in conjunction with nickel precursors allows for high conversion and stereoselectivity.<sup>[1][2]</sup>

## Data Presentation

The following tables summarize the quantitative data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate using various ligand and nickel precursor combinations.

Table 1: Effect of Ligand and Nickel Precursor on a Model Reaction

Entry	Nickel Precursor	Ligand	Conversion (%)	Regioselectivity (%)	ee (%)
1	$[\{\text{Ni}(\text{allyl})\text{Br}\}_2]$	L1	>98	95	73
2	$[\text{Ni}(\text{allyl})(\text{cod})][\text{BAR}'_4]$	L1	>98	95	70
3	$[\{\text{Ni}(\text{allyl})\text{Br}\}_2]$	L2	>98	96	75
4	$[\text{Ni}(\text{allyl})(\text{cod})][\text{BAR}'_4]$	L2	>98	96	72
5	$[\{\text{Ni}(\text{allyl})\text{Br}\}_2]$	L3	81	91	79
6	$[\text{Ni}(\text{allyl})(\text{cod})][\text{BAR}'_4]$	L3	>98	90	77

Reaction Conditions: Diethyl diallylmalonate (1 mmol), Nickel precursor (0.5-5 mol%), Ligand (1.2 eq to Ni), NaBAR'<sub>4</sub> (if applicable), Solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>), Room Temperature, 17 h. Data synthesized from Böing et al., 2005.[\[2\]](#)

L1 and L2 represent monodentate phosphoramidite ligands, and L3 is Wilke's azaphospholene ligand.

## Experimental Protocols

This section details the necessary procedures for performing the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate.

## Materials and Reagents

- Diethyl diallylmalonate
- Nickel precursors:  $[\{\text{Ni}(\text{allyl})\text{Br}\}_2]$  or  $[\text{Ni}(\text{allyl})(\text{cod})][\text{BAR}'_4]$
- Ligands: Monodentate phosphoramidites or Wilke's azaphospholene
- Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAR'<sub>4</sub>)

- Anhydrous solvent (e.g., Dichloromethane)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line or glovebox equipment

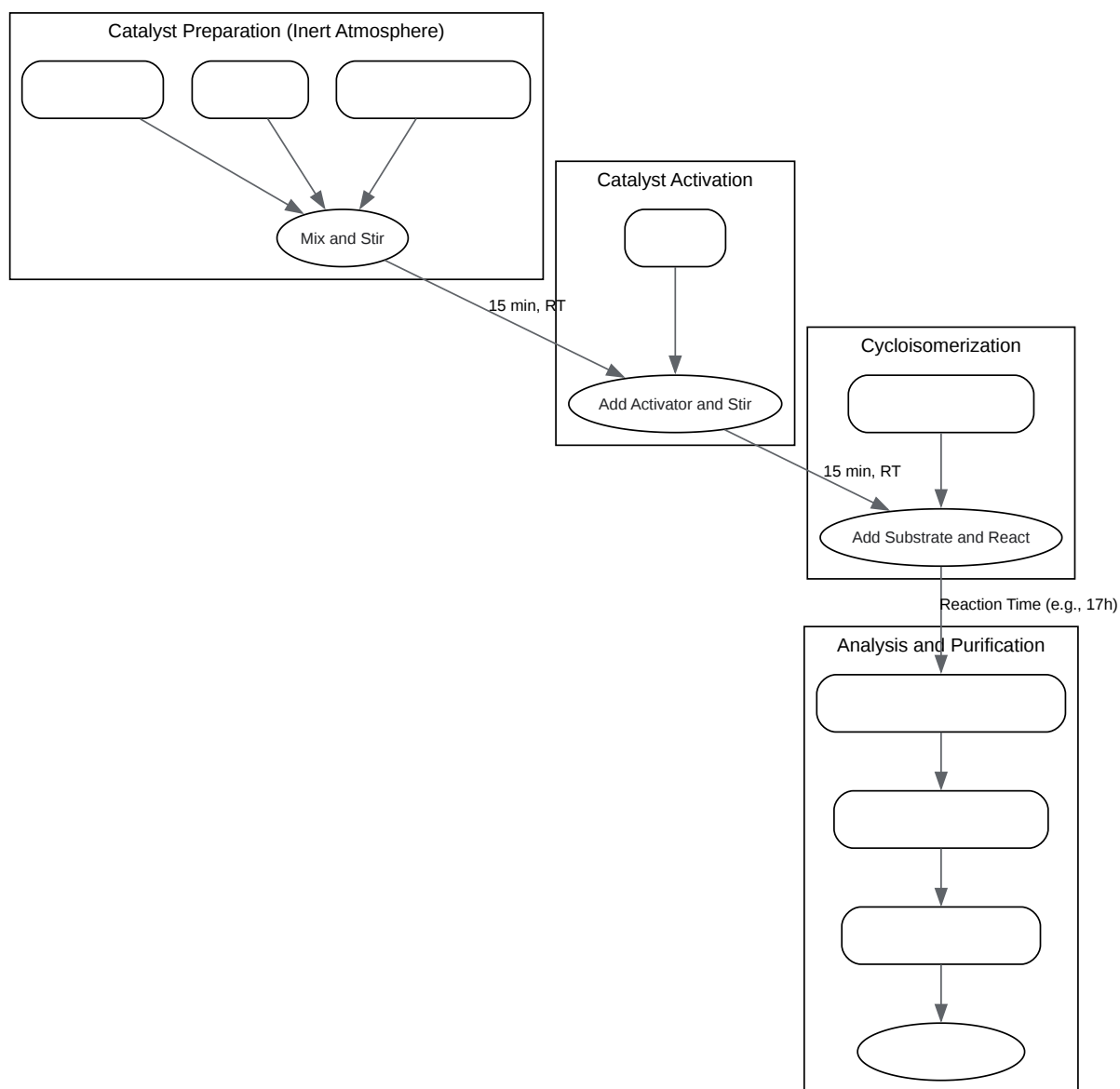
## General Procedure for Cycloisomerization

- **Preparation of the Catalyst:** In a glovebox or under an inert atmosphere, the nickel precursor (e.g.,  $[\text{Ni}(\text{allyl})\text{Br}]_2$ , 1.0 mol%) and the desired ligand (2.4 mol%) are dissolved in anhydrous dichloromethane (1 mL). The resulting solution is stirred at room temperature for 15 minutes.
- **Activation:** To the catalyst solution, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( $\text{NaBAR}'_4$ , 2.2 mol%) is added. The mixture is stirred for another 15 minutes at room temperature.
- **Reaction Initiation:** Diethyl diallylmalonate (1.0 mmol) is added to the activated catalyst solution.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by a suitable analytical technique such as Gas Chromatography (GC) or  $^1\text{H}$  NMR spectroscopy to determine conversion and regioselectivity.
- **Work-up and Purification:** Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate product.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general experimental workflow for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate.

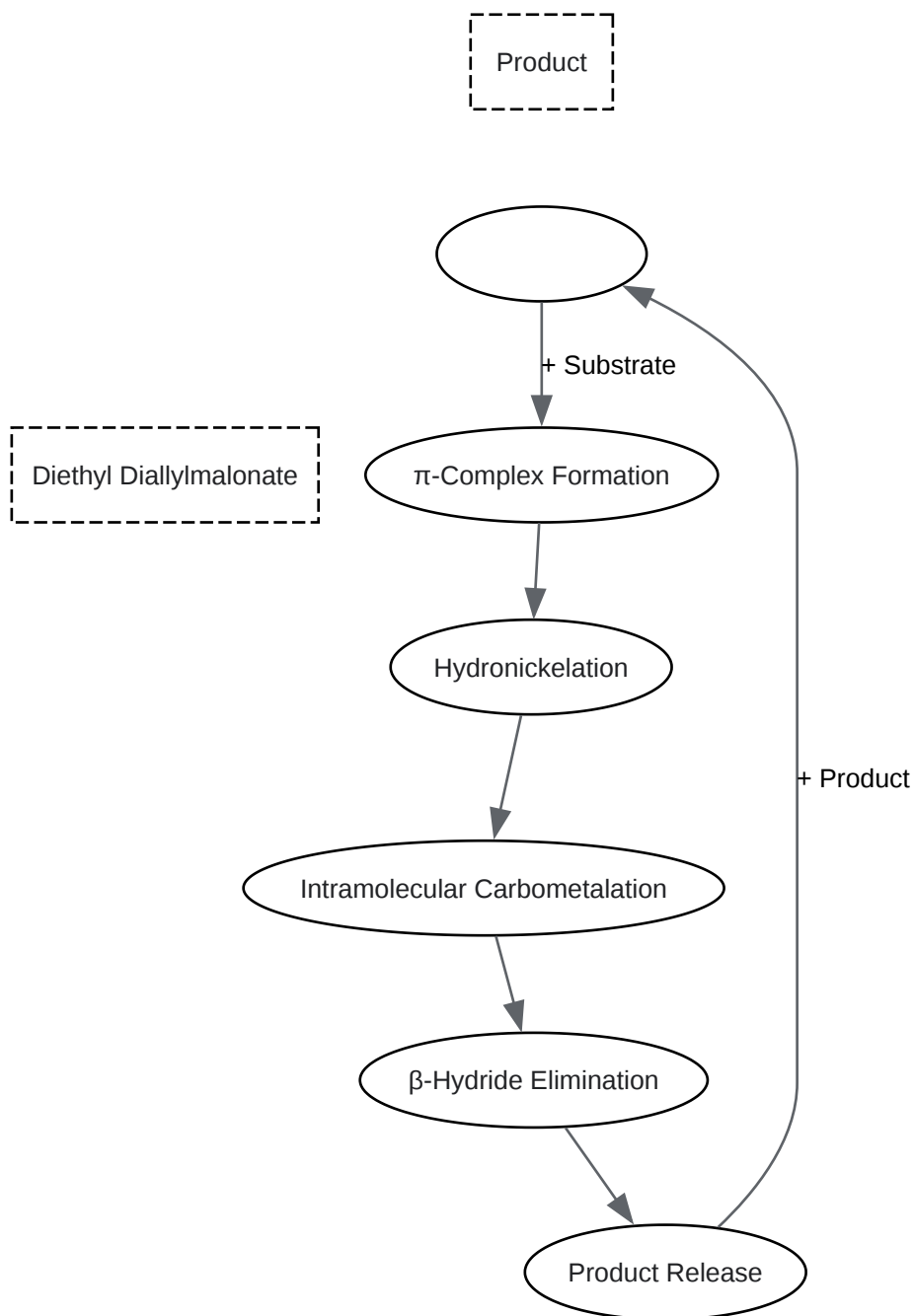


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Caption: Experimental workflow for the synthesis.

## Proposed Catalytic Cycle

The proposed catalytic cycle for the cationic nickel-catalyzed cycloisomerization is depicted below. The cycle involves the coordination of the diene to the cationic nickel center, followed by oxidative cyclization,  $\beta$ -hydride elimination, and reductive elimination to regenerate the active catalyst.



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Caption: Proposed catalytic cycle.

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## References

- 1. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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